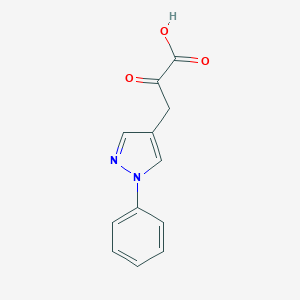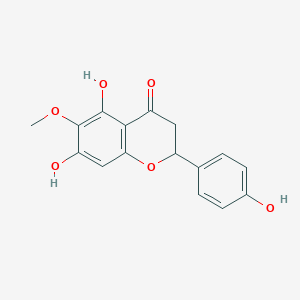
Ácido 8-fenil octanoico
Descripción general
Descripción
8-Phenyloctanoic acid is an organic compound with the chemical formula C14H20O2. It is a colorless to light yellow crystalline powder that is insoluble in water but soluble in non-polar solvents. This compound is widely used as a chemical intermediate in the synthesis of various organic compounds, dyes, and pharmaceuticals .
Aplicaciones Científicas De Investigación
8-Phenyloctanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying the metabolic pathways of fatty acids.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of surfactants, anti-mold agents, and lubricants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Phenyloctanoic acid is typically synthesized through the oxidation of N-octyl aldehyde. The reaction is generally carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under alkaline conditions .
Industrial Production Methods: In industrial settings, the production of 8-Phenyloctanoic acid involves the use of large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Phenyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of 8-Phenyloctanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
- 7-Phenylheptanoic acid
- 6-Phenylhexanoic acid
- 5-Phenylvaleric acid
Comparison: 8-Phenyloctanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural uniqueness allows it to participate in specific chemical reactions and metabolic pathways that are distinct from those of its similar compounds .
Propiedades
IUPAC Name |
8-phenyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECIAZMSHBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334300 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26547-51-3 | |
| Record name | 8-Phenyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Phenyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-phenyloctanoic acid in the context of biodegradation?
A1: 8-Phenyloctanoic acid, a long-chain phenylalkane carboxylate, serves as a model compound for studying the anaerobic degradation of aromatic compounds by bacteria. Research has shown that the phototrophic bacterium Rhodopseudomonas palustris can utilize 8-phenyloctanoic acid as a sole carbon source. [] This bacterium employs a β-oxidation pathway, initiated by the enzyme feruloyl-CoA synthetase (specifically Fcs1), to degrade 8-phenyloctanoic acid. [] This process highlights the metabolic versatility of anaerobic bacteria in degrading complex aromatic compounds.
Q2: How is 8-phenyloctanoic acid metabolized by Rhodopseudomonas palustris?
A2: Rhodopseudomonas palustris utilizes a β-oxidation pathway to degrade 8-phenyloctanoic acid. The first step involves the conversion of 8-phenyloctanoic acid to its corresponding CoA thioester. This reaction is catalyzed by feruloyl-CoA synthetase 1 (Fcs1), a key enzyme exhibiting high affinity for 8-phenyloctanoic acid. [] Following the formation of the CoA thioester, the β-oxidation pathway proceeds through a series of enzymatic reactions, ultimately leading to the breakdown of the molecule.
Q3: What is the role of feruloyl-CoA synthetase in the degradation of 8-phenyloctanoic acid?
A3: Feruloyl-CoA synthetase (specifically the Fcs1 isoform) plays a crucial role in initiating the degradation of 8-phenyloctanoic acid in Rhodopseudomonas palustris. [] This enzyme catalyzes the activation of 8-phenyloctanoic acid by attaching a Coenzyme A (CoA) molecule to it. This activation step is essential for the subsequent β-oxidation process, which ultimately breaks down the molecule.
Q4: Are there alternative enzymes involved in the metabolism of 8-phenyloctanoic acid in Rhodopseudomonas palustris?
A4: While Fcs1 exhibits the highest affinity for 8-phenyloctanoic acid, other enzymes contribute to its metabolism in Rhodopseudomonas palustris. Research has identified a long-chain fatty acid CoA-ligase (RPA1766) that can also utilize 8-phenyloctanoic acid, albeit with lower affinity. [] This finding suggests the presence of a backup mechanism for 8-phenyloctanoic acid activation and degradation.
Q5: How is 8-phenyloctanoic acid transported into Rhodopseudomonas palustris cells?
A5: Studies suggest the involvement of an ABC-transporter system in the uptake of 8-phenyloctanoic acid by Rhodopseudomonas palustris. Specifically, the solute binding proteins (RPA3718-RPA3725), known for their role in transporting pimelic acid and long-chain fatty acids, exhibit binding affinity for certain phenylalkane carboxylates, including 8-phenyloctanoic acid. [] This finding implies that this transporter system may be responsible for the uptake of 8-phenyloctanoic acid into the bacterial cells.
Q6: Can 8-phenyloctanoic acid be incorporated into biopolymers?
A6: Yes, research has demonstrated that a genetically modified strain of Pseudomonas putida U, lacking the enzyme 3-ketoacyl-CoA thiolase (fadA), can utilize 8-phenyloctanoic acid as a carbon source to produce a novel biopolymer. [] This polymer, characterized as copoly(3-hydroxy-8-phenyloctanoate-3-hydroxy-6-phenylhexanoate), is a type of poly(beta-hydroxyalkanoate) (PHA) and highlights the potential of utilizing 8-phenyloctanoic acid in the production of biodegradable plastics. []
Q7: What are the potential applications of poly(beta-hydroxyalkanoates) derived from 8-phenyloctanoic acid?
A7: PHAs, including those incorporating 8-phenyloctanoic acid, hold promise as biodegradable alternatives to conventional plastics. [] Their biodegradability and biocompatibility make them attractive for various applications, such as packaging materials and biomedical devices. Furthermore, the presence of phenyl groups within these polymers may offer enhanced material properties, expanding their potential applications.
Q8: Has 8-phenyloctanoic acid been identified in natural sources?
A9: Yes, research has identified 8-phenyloctanoic acid as a constituent of a novel β-amino acid, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa), found in the cyclic peptide nostophycin. [] This peptide was isolated from the toxic cyanobacterium Nostoc sp. strain 152, showcasing the diverse chemical structures present in natural products.
Q9: What are the potential implications of discovering 8-phenyloctanoic acid in a cytotoxic peptide?
A10: The presence of 8-phenyloctanoic acid within the structure of a cytotoxic peptide like nostophycin raises interesting questions about its potential role in the peptide's biological activity. [] While the exact contribution of 8-phenyloctanoic acid to the cytotoxicity of nostophycin remains to be fully elucidated, its presence underscores the importance of studying the structure-activity relationships of natural products and their potential for therapeutic development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)








